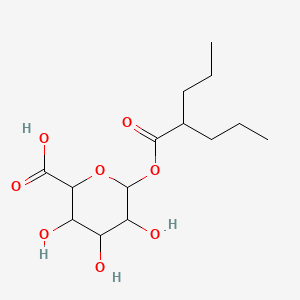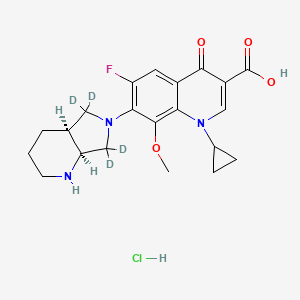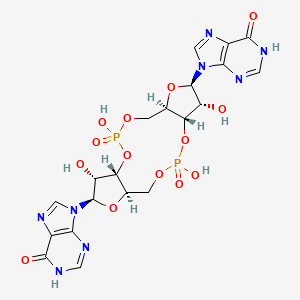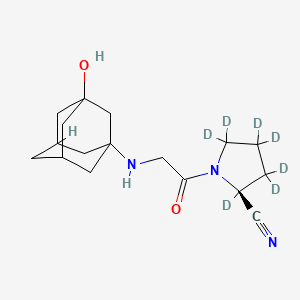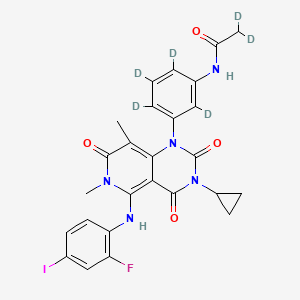
Valproic acid acyl-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valproic acid acyl-D-glucuronide is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. This compound is formed through the conjugation of valproic acid with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of this metabolite is a crucial step in the metabolism and excretion of valproic acid in the human body .
准备方法
Synthetic Routes and Reaction Conditions: Valproic acid acyl-D-glucuronide is synthesized in the liver through the action of UDP-glucuronosyltransferase enzymes. The reaction involves the conjugation of valproic acid with glucuronic acid, resulting in the formation of the acyl-D-glucuronide metabolite .
Industrial Production Methods: While the industrial production of this compound is not common, the synthesis of valproic acid itself involves the oxidation of 2-propylpentanoic acid. The glucuronidation process is typically studied in vitro using liver microsomes or recombinant enzymes to understand the metabolic pathways and potential drug interactions .
化学反应分析
Types of Reactions: Valproic acid acyl-D-glucuronide undergoes several chemical reactions, including hydrolysis, transacylation, and glycation. These reactions are significant in understanding the stability and reactivity of the compound .
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the glucuronide conjugate back into valproic acid and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, often a protein, which can lead to the formation of protein adducts.
Glycation: This reaction involves the addition of the glucuronic acid moiety to proteins, forming glycated products.
Major Products Formed: The major products formed from these reactions include valproic acid, glucuronic acid, and various protein adducts. These products are essential in understanding the pharmacokinetics and potential toxicity of valproic acid .
科学研究应用
Valproic acid acyl-D-glucuronide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of valproic acid and the role of glucuronidation in drug metabolism.
Biology: Research on this compound helps in understanding the interactions between drugs and biological macromolecules, such as proteins.
Medicine: The study of this compound is crucial in assessing the safety and efficacy of valproic acid as a therapeutic agent.
作用机制
The mechanism of action of valproic acid acyl-D-glucuronide involves its interaction with various molecular targets and pathways:
GABAergic Transmission: Valproic acid enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by increasing its availability in the synaptic cleft.
Histone Deacetylase Inhibition: Valproic acid inhibits histone deacetylases, leading to changes in gene expression that contribute to its mood-stabilizing and anticonvulsant effects.
相似化合物的比较
Valproic acid acyl-D-glucuronide can be compared with other acyl glucuronides formed from carboxylic acid-containing drugs:
Similar Compounds: Examples include acyl glucuronides of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, as well as other anticonvulsants like carbamazepine.
Uniqueness: this compound is unique due to its specific formation from valproic acid and its role in the metabolism and excretion of this widely used anticonvulsant.
属性
分子式 |
C14H24O8 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14?/m0/s1 |
InChI 键 |
XXKSYIHWRBBHIC-JLERCCTOSA-N |
手性 SMILES |
CCCC(CCC)C(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
规范 SMILES |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


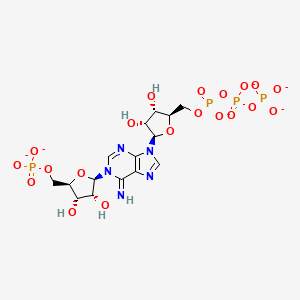
![2-[[(2S)-3-dodecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10778633.png)
![N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid](/img/structure/B10778634.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778641.png)
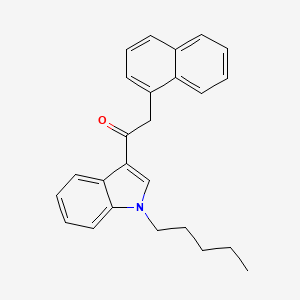
![2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate](/img/structure/B10778652.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)
![N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide](/img/structure/B10778671.png)
